molecular formula C15H18N2O3 B1317771 N-(1H-indol-2-ylcarbonyl)norleucine CAS No. 1452575-02-8

N-(1H-indol-2-ylcarbonyl)norleucine

Cat. No. B1317771
M. Wt: 274.31 g/mol
InChI Key: GXFLWIWAJYBOEM-UHFFFAOYSA-N
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Description

N-(1H-indol-2-ylcarbonyl)norleucine (NICL) is an amino acid derivative that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. NICL is a small molecule that is structurally similar to the natural amino acid leucine, but with a slightly different side chain. This difference allows NICL to interact with certain proteins in a unique way, making it a useful tool for studying protein-protein interactions and other biological processes.

Scientific Research Applications

Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and N-2-(2-{[2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides were synthesized and characterized as potential antimicrobial agents .
  • Methods of Application : These compounds were synthesized and characterized using different analytical tools. N-Acetylisatines were subjected to ring opening at their C2 carbons with the aid of different indole-bearing hydrazides to afford the respective glyoxylamides .
  • Results : The antimicrobial activity of these compounds was assessed against a panel of Gram-positive and Gram-negative bacteria and certain fungal strains. The most sensitive microorganisms towards these compounds were Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results : Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Future Directions

For more detailed information, consider referring to the relevant articles .

properties

IUPAC Name

2-(1H-indole-2-carbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-3-7-12(15(19)20)17-14(18)13-9-10-6-4-5-8-11(10)16-13/h4-6,8-9,12,16H,2-3,7H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFLWIWAJYBOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283118
Record name Norleucine, N-(1H-indol-2-ylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-2-ylcarbonyl)norleucine

CAS RN

1452575-02-8
Record name Norleucine, N-(1H-indol-2-ylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1452575-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norleucine, N-(1H-indol-2-ylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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